5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde
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Overview
Description
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2,5-dimethylphenoxy group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde typically involves the reaction of 2,5-dimethylphenol with furan-2-carbaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2,5-dimethylphenol is reacted with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(2,5-Dimethylphenoxy)furan-2-carboxylic acid.
Reduction: 5-(2,5-Dimethylphenoxy)furan-2-methanol.
Substitution: 5-(2,5-Dimethyl-4-nitrophenoxy)furan-2-carbaldehyde (in the case of nitration).
Scientific Research Applications
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophiles, making it reactive in various chemical and biological processes. The phenoxy group can participate in aromatic interactions, influencing the compound’s binding affinity to molecular targets. These interactions can modulate specific pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dichlorophenyl)furan-2-carbaldehyde
- 5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde
- 5-(2,5-Dimethoxyphenyl)furan-2-carbaldehyde
Uniqueness
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is unique due to the presence of the 2,5-dimethylphenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C13H12O3 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-(2,5-dimethylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-9-3-4-10(2)12(7-9)16-13-6-5-11(8-14)15-13/h3-8H,1-2H3 |
InChI Key |
BKNLPUUVSGCACZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
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